(S)-Ethyl 3-cyano-3-hydroxypropanoate
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Overview
Description
(S)-Ethyl 3-cyano-3-hydroxypropanoate is an organic compound that belongs to the class of nitriles and esters. It is characterized by the presence of a cyano group (-CN) and a hydroxy group (-OH) attached to a propanoate backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 3-cyano-3-hydroxypropanoate typically involves the reaction of ethyl cyanoacetate with an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product. Common reagents used in this synthesis include sodium ethoxide or potassium carbonate as bases, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of chiral catalysts or chiral auxiliaries can also be implemented to obtain the desired enantiomeric form of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 3-cyano-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ethyl 3-cyano-3-oxopropanoate.
Reduction: Formation of ethyl 3-amino-3-hydroxypropanoate.
Substitution: Formation of various amides or esters depending on the nucleophile used.
Scientific Research Applications
(S)-Ethyl 3-cyano-3-hydroxypropanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Ethyl 3-cyano-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-cyano-3-hydroxybutanoate: Similar structure with an additional methyl group.
Methyl 3-cyano-3-hydroxypropanoate: Similar structure with a methyl ester instead of an ethyl ester.
Ethyl 2-cyano-3-hydroxypropanoate: Similar structure with the cyano group at a different position.
Uniqueness
(S)-Ethyl 3-cyano-3-hydroxypropanoate is unique due to its specific stereochemistry and the presence of both cyano and hydroxy functional groups. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
ethyl (3S)-3-cyano-3-hydroxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-3H2,1H3/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYWOPKTNJPXHY-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455299 |
Source
|
Record name | (S)-Ethyl 3-cyano-3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132839-91-9 |
Source
|
Record name | (S)-Ethyl 3-cyano-3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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